Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate
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Overview
Description
Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is a complex organic compound with a molecular formula of C15H12N2O2S3 and a molecular weight of 349.48 g/mol This compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Mechanism of Action
Mode of Action
Based on its structural similarity to other thieno[3,2-d]pyrimidines, it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking .
Biochemical Pathways
Thieno[3,2-d]pyrimidines have been associated with a broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties . Therefore, it’s possible that this compound may affect multiple pathways.
Pharmacokinetics
The presence of the methylsulfanyl and carboxylate groups may influence its solubility, absorption, and distribution .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of this compound may be affected by storage temperature, as suggested by its recommended storage temperature of 28°C .
Preparation Methods
The synthesis of Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . Industrial production methods may involve the use of high-throughput synthesis techniques to ensure purity and yield. Reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thieno[3,2-d]pyrimidine core to its dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature controls to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidine-4-ones: These compounds have a similar core structure but differ in functional groups, affecting their chemical reactivity and biological activity.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the heterocyclic rings, leading to distinct properties and applications.
Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate is unique due to its specific substitution pattern and the presence of methylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)sulfanylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S3/c1-19-14(18)9-5-3-4-6-11(9)22-13-12-10(7-8-21-12)16-15(17-13)20-2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGWQFOEWVDXSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2SC=C3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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